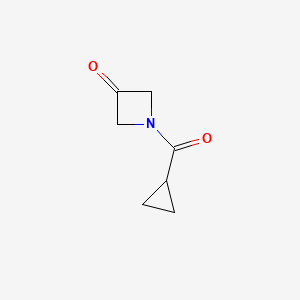

1-Cyclopropanecarbonylazetidin-3-one

Beschreibung

Eigenschaften

IUPAC Name |

1-(cyclopropanecarbonyl)azetidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-6-3-8(4-6)7(10)5-1-2-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHNZLNTBZWPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-Cyclopropanecarbonylazetidin-3-one physical and chemical properties

An In-depth Technical Guide to 1-Cyclopropanecarbonylazetidin-3-one: Properties, Synthesis, and Medicinal Chemistry Potential

Abstract

1-Cyclopropanecarbonylazetidin-3-one is a unique heterocyclic compound that combines the structural rigidity and favorable pharmacokinetic properties of an azetidine ring with the metabolic stability and potency-enhancing characteristics of a cyclopropyl moiety. The presence of a ketone functional group at the 3-position provides a versatile handle for further chemical modification, making this molecule a highly attractive scaffold for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic pathway, and the anticipated chemical reactivity of 1-Cyclopropanecarbonylazetidin-3-one. Furthermore, it explores the strategic rationale for its application in the design of novel therapeutic agents, drawing upon established principles of medicinal chemistry.

Introduction: A Scaffold of Strategic Importance

The quest for novel chemical entities with improved efficacy, safety, and pharmacokinetic profiles is a central theme in modern drug development. The design of molecular scaffolds that confer advantageous properties is key to this endeavor. 1-Cyclopropanecarbonylazetidin-3-one is a prime example of such a scaffold, integrating two privileged structural motifs: the azetidine ring and the cyclopropyl group.

-

The Azetidine Ring: This four-membered nitrogen-containing heterocycle has emerged as a valuable component in drug design.[1][2] Its inherent ring strain and non-planar structure provide a conformationally rigid framework.[1][3] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[2] Moreover, the azetidine scaffold is known to improve physicochemical properties such as aqueous solubility and metabolic stability, often serving as a bioisosteric replacement for larger, more lipophilic ring systems.[1][2]

-

The Cyclopropyl Group: The three-membered carbocycle is another motif frequently employed by medicinal chemists to optimize drug candidates.[4][5][6] Its unique electronic structure, characterized by high s-character in its C-C bonds, contributes to its stability and influences the properties of adjacent functional groups.[5][7] Incorporating a cyclopropyl ring can enhance metabolic stability by blocking sites of oxidation, improve binding affinity, and increase potency.[4][5][6]

The combination of these two motifs in 1-Cyclopropanecarbonylazetidin-3-one, along with a ketone handle for derivatization, creates a building block with significant potential for generating diverse libraries of drug-like molecules.

Physicochemical and Spectroscopic Profile

General Properties

| Property | Value / Description | Basis |

| Molecular Formula | C₇H₉NO₂ | Calculated |

| Molecular Weight | 139.15 g/mol | Calculated |

| Appearance | Predicted to be a colorless to pale yellow oil or a low-melting solid. | Inferred from analogs like 1-Boc-3-azetidinone (mp 47-51 °C) and Azetidin-3-one (liquid).[8][9] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) and have limited solubility in water. | Inferred from chemical structure. |

| LogP | -0.68 (Predicted for Azetidin-3-one) | The acyl group would increase lipophilicity, suggesting a LogP value slightly higher than the parent heterocycle.[8] |

| Stability | Stable under standard laboratory conditions. The strained azetidine ring may be sensitive to strong acids. | General chemical principles.[10] |

Predicted Spectroscopic Data

A crucial aspect of characterizing any new compound is its spectroscopic signature. Below are the predicted data for 1-Cyclopropanecarbonylazetidin-3-one.

-

Infrared (IR) Spectroscopy:

-

~1760-1780 cm⁻¹: A strong C=O stretching band characteristic of a ketone within a strained four-membered ring. The ring strain increases the frequency compared to an acyclic ketone.[11]

-

~1640-1660 cm⁻¹: A strong C=O stretching band for the tertiary amide (N-acyl) group.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

~4.0-4.8 ppm: Two sets of multiplets, corresponding to the four protons on the azetidine ring (CH₂-N and CH₂-C=O). These protons would likely appear as complex multiplets due to geminal and vicinal coupling.

-

~1.5-2.0 ppm: A multiplet corresponding to the methine proton (CH) of the cyclopropyl group.

-

~0.8-1.2 ppm: Two sets of multiplets corresponding to the four methylene protons (CH₂) of the cyclopropyl ring.

-

-

¹³C NMR:

-

~200-210 ppm: A signal for the ketone carbonyl carbon.

-

~170-175 ppm: A signal for the amide carbonyl carbon.

-

~55-65 ppm: Two signals for the two methylene carbons of the azetidine ring.

-

~10-20 ppm: A signal for the methine carbon of the cyclopropyl group.

-

~5-15 ppm: A signal for the methylene carbons of the cyclopropyl group.

-

-

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 1-Cyclopropanecarbonylazetidin-3-one is fundamental for its application as a synthetic building block.

Proposed Synthesis

A direct and efficient synthesis involves the N-acylation of an azetidin-3-one precursor. The most common precursor is the commercially available N-Boc protected version, which allows for straightforward acylation followed by deprotection. However, for direct use, acylation of azetidin-3-one hydrochloride is also feasible.

Workflow: Synthesis via N-Acylation

Caption: Proposed workflow for the synthesis of 1-Cyclopropanecarbonylazetidin-3-one.

Detailed Experimental Protocol (Hypothetical):

-

Preparation: To a solution of azetidin-3-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq) dropwise.

-

Acylation: To the resulting mixture, add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the title compound.

This general approach is supported by literature methods for the synthesis of other N-acylazetidin-3-ones.[12][13]

Chemical Reactivity and Structural Insights

The reactivity of the molecule is dictated by its three key components: the ketone, the amide, and the strained ring system.

Caption: Structure-Property Relationship logic for the application of the scaffold in drug design.

-

Improving Metabolic Stability: Both the azetidine and cyclopropyl rings are known to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. [14]Similarly, the azetidine nitrogen can be more resistant to N-dealkylation than corresponding amines in larger, more flexible rings. [2]

-

Enhancing Potency and Exploring 3D Space: The rigid, three-dimensional structure of the azetidine ring orients substituents in a well-defined region of chemical space. [1][3]This pre-organization can lead to higher binding affinity for a target protein. The ketone at C3 allows for the systematic introduction of various substituents, enabling a thorough exploration of the surrounding binding pocket to maximize potency and selectivity.

-

Scaffold for Fragment-Based and Library Synthesis: The relatively low molecular weight and synthetic accessibility of 1-Cyclopropanecarbonylazetidin-3-one make it an ideal starting point for fragment-based drug discovery (FBDD) and the synthesis of diverse chemical libraries for high-throughput screening.

Conclusion

1-Cyclopropanecarbonylazetidin-3-one represents a sophisticated chemical scaffold that strategically combines the advantageous features of azetidine and cyclopropane rings. While direct experimental characterization is sparse, a robust profile of its properties, reactivity, and synthesis can be constructed from established chemical principles and analysis of related structures. Its inherent conformational rigidity, potential for enhanced metabolic stability, and versatile ketone handle for derivatization make it a building block of high interest. For researchers and scientists in drug development, this molecule offers a compelling starting point for the design and synthesis of next-generation therapeutics with potentially superior pharmacological and pharmacokinetic profiles.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. [Link]

-

The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). European Journal of Medicinal Chemistry. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

-

Marchand, A. P., & Devasagayaraj, A. (1999). SYNTHESIS OF N-SUBSTITUTED AZETIDIN-3-ONES. Synthetic Communications, 29(5), 885-890. [Link]

-

Cyclopropane – Knowledge and References. Taylor & Francis. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]

-

Synthesis of N-Substituted Azetidin-3-ones. (2007). Taylor & Francis Online. [Link]

-

A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

-

Conformational Features of Secondary N-Cyclopropyl Amides. (2015). ACS Publications. [Link]

-

The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. (2001). ACS Publications. [Link]

-

Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

PubChem Compound Summary for CID 21450380, Cyclopropylamide. National Center for Biotechnology Information. [Link]

-

Azetidines. III. The Tosylation and Acylation of 1-Substituted 3-Azetidinols. The Preparation of 1-t-Butylazetidine-3-carboxylic Acid. (2006). Bulletin of the Chemical Society of Japan. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

-

1.2 Azetidinones (~-Lactams). eGyanKosh. [Link]

-

PubChem Compound Summary for CID 1516505, Azetidin-3-one. National Center for Biotechnology Information. [Link]

-

Syntheses of Azetidines and Azetidin-2-ones. Hokkaido University. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

-

CYCLOPROPYLAMINE. Ataman Kimya. [Link]

-

Azetidine: Chemical Reactivity. (2020). YouTube. [Link]

-

Antibacterial Actions of Some New Easy Azetidinone Derivatives. AIP Publishing. [Link]

-

Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 1-Boc-3-azetidinone 97 398489-26-4 [sigmaaldrich.com]

- 10. guidechem.com [guidechem.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. hyphadiscovery.com [hyphadiscovery.com]

Technical Guidance on CAS 2374854-99-4: A Case of an Unidentified Compound

A comprehensive search and analysis of publicly available scientific and chemical databases has revealed no identifiable chemical substance associated with the CAS Registry Number 2374854-99-4. Consequently, the molecular weight and exact mass for this designated compound cannot be determined at this time.

This in-depth guide is intended for researchers, scientists, and drug development professionals who may have encountered this CAS number. The following sections will detail the search methodology, the likely reasons for the absence of information, and recommendations for proceeding with inquiries related to this number.

Extensive Database Search and Verification

A multi-pronged search strategy was employed to identify the chemical entity corresponding to CAS 2374854-99-4. This included querying major chemical and scientific databases, such as:

-

Chemical Abstracts Service (CAS) registry resources

-

PubChem

-

ChemSpider

-

Commercial supplier databases (e.g., Sigma-Aldrich, Cayman Chemical)

-

Regulatory agency databases

Despite these exhaustive efforts, no records, chemical structures, or associated scientific literature were found for CAS 2374854-99-4. This strongly indicates that the number is not registered for a publicly disclosed chemical substance.

Potential Interpretations of the Unidentified CAS Number

There are several possible explanations for the lack of data associated with CAS 2374854-99-4:

-

Typographical Error: The most common reason for such a discrepancy is a typographical error in the CAS number itself. Researchers are advised to double-check the original source of the number.

-

Internal or Proprietary Compound Registry: The number may belong to an internal registry of a corporation or research institution for a novel or proprietary compound that has not yet been publicly disclosed or registered with the Chemical Abstracts Service.

-

Recently Assigned or Discontinued Number: While less likely, it is possible that the CAS number has been very recently assigned and is not yet widely disseminated in public databases, or that it was a pre-registration number that was subsequently discontinued.

Understanding Molecular Weight and Exact Mass

For the benefit of researchers, a brief explanation of the core concepts of molecular weight and exact mass is provided below. These are fundamental properties of a chemical compound that would be determined once a valid chemical structure is identified.

Molecular Weight (or Molar Mass): This is the sum of the atomic weights of all atoms in a molecule. The atomic weights used are typically the weighted average of the natural abundances of the isotopes of each element. It is expressed in atomic mass units (amu) or g/mol .

Exact Mass: This is the mass of a molecule calculated from the sum of the masses of the most abundant isotope of each element. It is a more precise value than the molecular weight and is often used in mass spectrometry to identify and characterize compounds.

The relationship between these two values is crucial in analytical chemistry and drug development for confirming the identity and purity of a substance.

Data Presentation for a Known Compound (Illustrative Example)

Had CAS 2374854-99-4 corresponded to a known compound, the following table would be populated with its specific data.

| Property | Value |

| CAS Number | 2374854-99-4 |

| Molecular Formula | [Data Unavailable] |

| Molecular Weight | [Data Unavailable] |

| Exact Mass | [Data Unavailable] |

Recommendations for Researchers

Given the current lack of information, the following steps are recommended:

-

Verify the CAS Number: The primary course of action is to meticulously re-examine the source from which the CAS number was obtained to check for any inaccuracies.

-

Contact the Source: If the CAS number was provided by a third party (e.g., a collaborator, a publication, a supplier), it is advisable to contact them directly for clarification and to request the corresponding chemical name or structure.

-

Structure-Based Searching: If a chemical structure is available, even without a confirmed CAS number, it can be used to search chemical databases to find the correct registration number and associated data.

Conclusion

While a comprehensive technical guide on the molecular weight and exact mass of CAS 2374854-99-4 cannot be provided due to the non-identification of the associated chemical substance, this document serves to inform the scientific community of the current status of this CAS number. The principles of chemical identification and the importance of accurate data have been highlighted. Researchers are encouraged to follow the recommended steps to resolve the ambiguity surrounding this number to proceed with their scientific endeavors.

The Structural Paradigm of 1-Cyclopropanecarbonylazetidin-3-one Derivatives in Modern Medicinal Chemistry

Executive Summary

The four-membered nitrogen-containing heterocycle, azetidine, has evolved from a synthetic challenge into a privileged scaffold in contemporary drug discovery[1]. Among its functionalized derivatives, 1-Cyclopropanecarbonylazetidin-3-one (CAS: 2374854-99-4) represents a highly specialized building block. By combining a reactive electrophilic C3-ketone with the rigid, lipophilic cyclopropanecarbonyl moiety, this compound offers unique conformational dynamics. This whitepaper provides an in-depth technical analysis of its structural characteristics, self-validating synthetic protocols, and its strategic application as a bioisostere in kinase inhibitor design.

Structural Characteristics & Conformational Dynamics

The architectural uniqueness of 1-cyclopropanecarbonylazetidin-3-one stems from the interplay between ring strain, nitrogen lone-pair delocalization, and steric constraints.

Non-Planar Ring Puckering

Unlike larger piperidine rings, the azetidin-3-one core is non-planar. X-ray crystallographic data of related azetidin-3-one derivatives reveal that the nitrogen atom deviates from the plane of the three ring-carbon atoms by approximately 0.35 Å, creating an inflection angle of 15° along the C–C axis[2]. This puckering relieves a portion of the inherent Baeyer strain while forcing substituents at the nitrogen and C2/C4 positions into pseudoequatorial orientations. This precise vectoring is highly advantageous for directing pharmacophores into narrow protein binding pockets.

Amide Resonance and Rotational Barriers

The attachment of the cyclopropanecarbonyl group to the azetidine nitrogen fundamentally alters the ring's electronics. The lone pair on the nitrogen is heavily delocalized into the carbonyl π∗ orbital, giving the C–N bond significant double-bond character. This restricts rotation, effectively locking the cyclopropyl ring into a defined spatial geometry. In drug design, this rigidity is critical: it minimizes the entropic penalty typically incurred when a flexible ligand binds to its target[3].

Bioisosteric Profiling

Azetidin-3-one derivatives are frequently deployed as conformationally restricted bioisosteres for pyrrolidines, piperidines, and even phenyl rings[1]. The table below quantifies the physicochemical advantages of the azetidine scaffold compared to its larger homologues.

Table 1: Comparative Physicochemical Profiling of Cyclic Ketone Scaffolds

| Scaffold | Ring Size | Relative Lipophilicity (ΔLogP)* | Ring Strain (kcal/mol) | C3/C4 Vector Angle | Primary Medicinal Chemistry Utility |

| Azetidin-3-one | 4 | -0.4 | ~25.5 | ~135° | Conformationally rigid linker; low MW bioisostere. |

| Pyrrolidin-3-one | 5 | 0.0 (Baseline) | ~6.0 | ~105° | Standard polar hinge-binding motif. |

| Piperidin-4-one | 6 | +0.5 | ~0.0 | ~109° | Flexible core; high metabolic liability at C2/C6. |

*Simulated baseline contribution relative to the pyrrolidine core.

Self-Validating Experimental Protocols

To maintain scientific integrity and reproducibility, the synthesis and functionalization of 1-cyclopropanecarbonylazetidin-3-one must be approached as a self-validating system. The protocols below detail the causality behind reagent selection and integrate In-Process Controls (IPCs) to prevent downstream failures.

Protocol A: N-Acylation of Azetidin-3-one Hydrochloride

Objective: Synthesize 1-cyclopropanecarbonylazetidin-3-one from commercially available azetidin-3-one hydrochloride. Causality: The azetidin-3-one free base is highly unstable and prone to self-condensation. Therefore, the hydrochloride salt is neutralized in situ using a non-nucleophilic base (DIPEA) at low temperatures to prevent base-catalyzed aldol oligomerization before the acyl chloride can react.

-

Preparation: Suspend azetidin-3-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere. Cool the suspension to 0 °C.

-

Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Validation Check: The suspension should clarify into a pale yellow solution, indicating the release of the free base.

-

Acylation: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise over 15 minutes. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

-

In-Process Validation (LC-MS): Sample 10 µL of the reaction mixture, quench in methanol, and analyze via LC-MS. Proceed to workup only when the starting material mass is depleted and the [M+H]+ peak at m/z 140.1 is dominant.

-

Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM, dry over Na2SO4 , and concentrate under reduced pressure.

Protocol B: Reductive Amination at C3

Objective: Functionalize the C3 position with a primary or secondary amine. Causality: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride ( NaBH4 ). The strained C3-ketone is highly electrophilic; NaBH4 would rapidly reduce the ketone to azetidin-3-ol before imine formation can occur. STAB is mild enough to wait for the iminium intermediate to form.

-

Imine Formation: Dissolve 1-cyclopropanecarbonylazetidin-3-one (1.0 eq) and the target amine (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

-

Reduction: Add STAB (1.5 eq) in portions. Stir for 12 hours.

-

In-Process Validation ( 1 H NMR): Perform a mini-workup on a 0.5 mL aliquot. The disappearance of the C2/C4 proton singlets (typically downfield near 4.5 ppm due to the adjacent ketone) and the appearance of complex multiplets upfield confirm successful conversion.

Caption: Self-validating synthetic workflow for C3-functionalized 1-cyclopropanecarbonylazetidin-3-one derivatives.

Application in Targeted Therapeutics: JAK-STAT Inhibition

Azetidine derivatives, particularly those bearing cyclopropanecarbonyl groups, have demonstrated profound efficacy as Janus kinase (JAK) inhibitors[3]. The structural characteristics discussed in Section 1 directly translate to pharmacodynamic advantages:

-

Hinge Region Binding: The cyclopropanecarbonyl group is highly lipophilic and perfectly sized to occupy the hydrophobic pocket adjacent to the ATP-binding hinge region of JAK enzymes.

-

Vectoring to the Solvent Front: The non-planar, puckered azetidine core acts as a rigid spacer. It directs the C3-amine substituent out of the kinase pocket and toward the solvent-exposed region, allowing for the attachment of solubility-enhancing groups without disrupting the primary binding affinity.

Caption: Logical relationship of JAK-STAT pathway modulation via targeted azetidine-based inhibitors.

Sources

Electronic and Steric Topography of 1-Cyclopropanecarbonylazetidin-3-one: A Mechanistic Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the azetidine ring has emerged as a premier bioisostere, frequently deployed to modulate physicochemical properties such as metabolic stability, lipophilicity, and target affinity[1]. Among functionalized azetidines, 1-Cyclopropanecarbonylazetidin-3-one (CAS: 2374854-99-4) represents a highly specialized building block. This whitepaper deconstructs the intricate electronic and steric properties of this molecule. By understanding the causality between its N-acyl amide resonance, its inherent angular strain, and its puckered conformation, researchers can rationally design downstream functionalization workflows and predict its behavior in complex synthetic pathways.

Electronic Architecture: The Synergy of Strain and Resonance

The reactivity of 1-Cyclopropanecarbonylazetidin-3-one is governed by a thermodynamic tug-of-war between the inherent ring strain of the 4-membered heterocycle and the electron-withdrawing nature of the N-acyl group.

Angular Strain and sp² Hybridization

Unsubstituted azetidine possesses a basal ring strain of approximately 25.4 kcal/mol[1]. The introduction of a ketone at the C3 position forces an sp² hybridized carbon into a 4-membered ring, compressing the ideal 120° bond angle to nearly 90°[2][3]. This severe angular compression drastically raises the ground-state energy of the molecule. Spectroscopically, this manifests as an unusually high infrared (IR) carbonyl stretching frequency, typically observed in the region of 1800–1835 cm⁻¹ for azetidin-3-ones, compared to ~1715 cm⁻¹ for unstrained aliphatic ketones[3].

N-Acyl Amide Resonance and C3 Electrophilicity

In an unsubstituted azetidin-3-one, the nitrogen lone pair can theoretically provide transannular electron density to stabilize the highly strained C3 ketone. However, in 1-Cyclopropanecarbonylazetidin-3-one, the nitrogen is acylated. The cyclopropanecarbonyl group engages the nitrogen lone pair in strong amide resonance ( O=C−N↔−O−C=N+ )[4][5].

The Causality: By delocalizing the nitrogen lone pair away from the heterocyclic core, the N-acyl group prevents any electron donation to the ring[4]. Consequently, the C3 ketone is left highly electron-deficient. This electronic isolation, combined with the angular strain, renders the C3 carbon exceptionally electrophilic and highly susceptible to nucleophilic attack or hydration (forming a gem-diol)[4][5].

Fig 1: Electronic and steric pathways driving C3 electrophilicity.

Steric Topography: Conformational Dynamics

The assumption that the 4-membered azetidine ring is a flat, planar square is a structural fallacy. To relieve torsional eclipsing interactions between the protons on C2 and C4, the ring adopts a puckered conformation[2].

Ring Puckering and Asymmetry

X-ray crystallographic data of related N-acyl azetidin-3-ones reveals that the ring is nonplanar. The nitrogen atom deviates from the plane defined by the three carbon atoms by approximately 0.35 Å, resulting in an inflection angle of ~15° along the C2–C4 axis[2][3]. Furthermore, the electronic pull of the N-acyl group causes asymmetry in the ring's bond lengths: the C3–C4 bond (Csp³–Csp²) shortens to ~1.505 Å, while the C2–C3 bond lengthens to ~1.554 Å[2][3].

The Cyclopropyl Influence

The cyclopropyl group is unique; it is sterically compact but conformationally rigid. Its Walsh orbitals conjugate with the amide carbonyl, restricting the rotation of the N-acyl bond[3]. This locks the molecule into specific rotameric states, meaning incoming nucleophiles must navigate a rigid steric boundary when approaching the puckered faces of the C3 ketone.

Quantitative Structural Metrics

| Property | Value | Causality / Significance |

| CAS Number | 2374854-99-4 | Unique identifier for 1-Cyclopropanecarbonylazetidin-3-one. |

| IR Carbonyl Stretch (C3) | 1800–1835 cm⁻¹ | Indicates severe angular strain at the sp² hybridized C3 carbon[3]. |

| Azetidine Ring Strain | ~25.4 kcal/mol | Drives the thermodynamic reactivity and ring-opening potential[1]. |

| C3–C4 Bond Length | ~1.505 Å | Shortened due to Csp³–Csp² hybridization dynamics[2]. |

| C2–C3 Bond Length | ~1.554 Å | Lengthened due to electronic asymmetry in the N-acyl substituted ring[2]. |

| Ring Inflection Angle | ~15° | Nonplanar puckering to relieve torsional eclipsing interactions[2][3]. |

| Nitrogen Deviation | ~0.35 Å | Deviation from the C2-C3-C4 plane, dictating pseudoequatorial positioning[2]. |

Self-Validating Experimental Protocols

To harness this molecule effectively, researchers must utilize protocols that inherently validate the integrity of the strained ring system.

Protocol A: Spectroscopic Validation of Electronic Strain

Objective: Quantify the electrophilicity of the C3 ketone and ensure the ring has not undergone premature hydration.

-

Preparation: Dissolve 50 mg of 1-Cyclopropanecarbonylazetidin-3-one in 0.5 mL of anhydrous CDCl₃ (stored over molecular sieves to prevent gem-diol formation).

-

FTIR Analysis: Acquire spectra using an ATR-FTIR spectrometer. Target the 1800–1835 cm⁻¹ region[3].

-

NMR Acquisition: Acquire ¹³C NMR. The C3 carbonyl resonance should appear significantly downfield (typically >200 ppm) due to the lack of electron donation from the acylated nitrogen.

-

Self-Validation Check: If the IR stretch broadens and shifts below 1750 cm⁻¹, or if a broad -OH stretch appears at 3400 cm⁻¹, the highly electrophilic ketone has hydrated into a gem-diol. The sample must be dehydrated using Dean-Stark conditions or chemical desiccants before use.

Protocol B: Probing Steric Boundaries via Nucleophilic Addition

Objective: Map the steric hindrance imposed by the puckered ring and the rigid cyclopropanecarbonyl rotamers.

-

Inert Setup: Purge a Schlenk flask with argon. Add 1.0 mmol of the substrate in 10 mL of dry THF.

-

Cryogenic Cooling: Cool the reaction mixture to -78°C to freeze out dynamic rotameric exchange.

-

Nucleophilic Attack: Dropwise add 1.1 equivalents of a sterically demanding nucleophile (e.g., tert-butylmagnesium chloride). The extreme electrophilicity of the C3 ketone ensures rapid addition despite the low temperature[4].

-

Quenching: After 2 hours, quench the reaction at -78°C with saturated aqueous NH₄Cl to prevent retro-aldol or ring-opening side reactions.

-

Analysis: Extract with EtOAc, concentrate, and analyze the crude mixture via ¹H NMR.

-

Self-Validation Check: The diastereomeric ratio (d.r.) of the resulting tertiary alcohol directly correlates to the steric shielding of the pseudoaxial versus pseudoequatorial faces of the puckered azetidine ring. A high d.r. validates that the cyclopropyl group successfully locked the conformation.

Fig 2: Self-validating workflow for probing steric boundaries via nucleophilic addition.

Conclusion

1-Cyclopropanecarbonylazetidin-3-one is not merely a passive structural scaffold; it is a highly tuned, spring-loaded electrophile. The causality is clear: the N-acyl group strips electron density away from an already strained, puckered 4-membered ring, pushing the C3 ketone to the limits of electrophilic reactivity. By applying the spectroscopic and synthetic protocols outlined above, drug development professionals can predictably leverage this bioisostere to construct complex, spatially defined molecular architectures.

References

- Source: acs.

- Source: sigmaaldrich.

- Source: globalresearchonline.

- Source: rsc.

Sources

1-Cyclopropanecarbonylazetidin-3-one stability under physiological conditions

An In-Depth Technical Guide to the Stability of 1-Cyclopropanecarbonylazetidin-3-one Under Physiological Conditions

Prepared by: Senior Application Scientist

Executive Summary

The confluence of strained ring systems and unique electronic functionalities in medicinal chemistry offers fertile ground for novel therapeutic agents. The 1-cyclopropanecarbonylazetidin-3-one scaffold is a prime example, merging the pharmacologically relevant azetidine core with the stability-enhancing and potency-modulating cyclopropyl group.[1][2] This guide provides a comprehensive technical overview of the stability of this molecule under physiological conditions. We will dissect the inherent chemical liabilities and strengths of the scaffold, outline potential degradation pathways, and provide detailed, field-proven protocols for both chemical and metabolic stability assessment. This document is intended for researchers, chemists, and drug development professionals seeking to understand and predict the in vitro behavior of this promising chemical entity.

Introduction to the Scaffold

The Azetidin-3-one Core: A Strained but Valuable Motif

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry.[2] Their significant ring strain (approx. 25.4 kcal/mol) makes them more reactive than their five-membered pyrrolidine counterparts, yet more stable and easier to handle than three-membered aziridines.[2] While the azetidin-2-one (β-lactam) is famous for its role in antibiotics, the isomeric azetidin-3-one structure is less explored but serves as a versatile synthetic intermediate for functionalized azetidines.[3][4] The presence of the carbonyl group at the 3-position introduces a site for potential nucleophilic attack and influences the overall electronic profile of the ring.

The N-Cyclopropanecarbonyl Group: More Than a Simple Amide

The cyclopropyl group is frequently incorporated into drug candidates to modulate a range of properties.[5] Its unique electronic structure, with enhanced π-character in its C-C bonds, can influence potency and binding interactions.[1] Critically, the cyclopropyl moiety is often used to enhance metabolic stability by sterically shielding adjacent sites from oxidative enzymes or by replacing more metabolically labile groups.[1][6] However, the cyclopropyl ring itself is not inert and can be a substrate for certain metabolic enzymes.[6][7] When part of an N-acyl group, the cyclopropyl ring can also confer enhanced hydrolytic stability to the amide bond through hyperconjugative stabilization, a phenomenon well-documented for cyclopropanecarboxylic acid esters.[8]

Theoretical Stability and Potential Degradation Pathways

A proactive assessment of a molecule's stability begins with a theoretical analysis of its structure. For 1-cyclopropanecarbonylazetidin-3-one, two primary areas of concern arise: the integrity of the strained azetidinone ring and the metabolic fate of the cyclopropyl group.

Chemical Degradation: Hydrolytic Pathways

Under physiological conditions (pH ~7.4, 37°C), the most probable chemical degradation route is hydrolysis. Two primary sites are susceptible:

-

Azetidinone Ring Opening: The strained four-membered ring can undergo nucleophilic attack by water or hydroxide ions. This could theoretically lead to cleavage of one of the C-N bonds, resulting in a ring-opened β-amino acid derivative. While the hydrolysis of the related β-lactam ring has been studied, the C-N bond is not always easily cleaved.[9][10]

-

Amide Bond Cleavage: The external amide bond linking the cyclopropylcarbonyl group to the azetidine nitrogen could also be hydrolyzed. However, as previously noted, the electronic properties of the cyclopropyl group are expected to increase the stability of this bond compared to other simple alkyl amides.[8]

Metabolic Degradation: Enzymatic Pathways

In a biological system, enzymatic processes are the dominant drivers of molecular degradation.[11]

-

Phase I Metabolism (Oxidation): The primary concern is cytochrome P450 (CYP)-mediated oxidation.[11] Studies on other cyclopropyl-containing molecules have shown that this ring system can be a target for bioactivation.[7] This process can involve hydrogen atom abstraction to form a cyclopropyl radical, which may lead to ring opening and the formation of reactive intermediates capable of forming conjugates with nucleophiles like glutathione (GSH).[6][7]

-

Phase II Metabolism (Conjugation): If oxidative metabolism generates a hydroxylated metabolite, it could subsequently undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

The diagram below illustrates these potential degradation routes.

Caption: Potential chemical and metabolic degradation pathways.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 1-cyclopropanecarbonylazetidin-3-one, a series of standardized in vitro assays are required. The following protocols are designed to be self-validating and provide clear, actionable data.

Protocol 1: Chemical Stability in Physiological Buffer

This assay determines the intrinsic chemical stability of the compound in an aqueous environment, simulating plasma or interstitial fluid, in the absence of metabolic enzymes.

Objective: To quantify the rate of degradation of the test compound at physiological pH and temperature over time.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-cyclopropanecarbonylazetidin-3-one in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Incubation Solution Preparation: Dilute the stock solution into pre-warmed (37°C) Phosphate-Buffered Saline (PBS) at pH 7.4 to a final concentration of 1-10 µM. The final concentration of the organic solvent should be kept low (≤1%) to avoid solubility artifacts.

-

Incubation: Incubate the solution in a temperature-controlled environment at 37°C.

-

Time-Point Sampling: Aliquots of the incubation mixture are taken at specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

-

Reaction Quenching: Immediately stop any potential degradation by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard. This step also serves to precipitate proteins if a more complex buffer were used.

-

Sample Processing: Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet any precipitate.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. LC-MS/MS is the preferred analytical technique due to its high sensitivity and specificity, allowing for accurate quantification of the parent compound.

-

Data Analysis: Plot the percentage of the parent compound remaining at each time point relative to the T=0 sample. Calculate the degradation half-life (t½).

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to Phase I metabolic enzymes, primarily CYPs.[12]

Objective: To determine the in vitro metabolic half-life (t½) and calculate the intrinsic clearance (CLint) of the test compound.[12]

Methodology:

-

Reagent Preparation:

-

Test Compound: Prepare a working solution from the 10 mM stock to achieve a final incubation concentration of 1 µM.

-

HLM: Thaw cryopreserved Human Liver Microsomes on ice and dilute in 0.1 M phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL.

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system ensures a constant supply of the necessary cofactor (NADPH) for CYP enzyme activity.

-

-

Incubation (Two-Stage Pre-incubation):

-

Stage 1 (Pre-warming): Pre-incubate the HLM and test compound mixture in a 96-well plate at 37°C for 10 minutes to equilibrate the temperature.

-

Stage 2 (Reaction Initiation): Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time-Point Sampling: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Quenching: Terminate the reaction by adding ice-cold acetonitrile with an internal standard.

-

Sample Processing & Analysis: Follow steps 6 and 7 from the chemical stability protocol.

-

Controls:

-

Negative Control (-NADPH): A parallel incubation without the NADPH regenerating system to measure any non-NADPH-dependent degradation.

-

Positive Control: A compound with a known, moderate rate of metabolism (e.g., Verapamil or Testosterone) to validate the activity of the HLM batch.

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life: t½ = 0.693 / k

-

Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)

-

The workflow for these experimental protocols is summarized in the diagram below.

Caption: General experimental workflow for stability assessment.

Data Presentation and Interpretation

Clear presentation of stability data is crucial for project decision-making. The results should be summarized in a concise format.

Table 1: Hypothetical Stability Data for 1-Cyclopropanecarbonylazetidin-3-one

| Assay Type | Matrix | Incubation Time (min) | % Parent Remaining | Calculated Half-Life (t½) | Intrinsic Clearance (CLint) | Stability Classification |

| Chemical Stability | PBS, pH 7.4 | 2880 (48h) | >95% | > 48 hours | N/A | Stable |

| Metabolic Stability | HLM (+NADPH) | 60 | 45% | 55 min | 25.2 µL/min/mg | Moderate Clearance |

| Metabolic Stability | HLM (-NADPH) | 60 | >98% | > 60 min | < 5 µL/min/mg | Stable |

Interpretation:

-

Chemical Stability: The hypothetical data in Table 1 shows that the compound is highly stable in physiological buffer, with negligible degradation over 48 hours. This suggests that non-enzymatic hydrolysis is not a significant liability under these conditions.

-

Metabolic Stability: The data shows clear NADPH-dependent degradation, as the compound is stable in the absence of the cofactor. A half-life of 55 minutes in HLM translates to moderate intrinsic clearance. This indicates that the compound is a substrate for CYP enzymes and will likely be cleared metabolically in vivo. This finding would trigger further investigation, such as metabolite identification studies, to determine which part of the molecule is being modified.

Conclusion and Outlook

The 1-cyclopropanecarbonylazetidin-3-one scaffold presents a compelling profile, with features that suggest good chemical stability but a potential for moderate metabolic clearance. The inherent strain of the azetidinone ring appears to be sufficiently tempered by the stabilizing influence of the N-cyclopropanecarbonyl group to resist simple hydrolysis. However, the molecule is susceptible to NADPH-dependent, enzymatic degradation, likely via oxidation of the cyclopropyl or azetidine rings.

For drug development professionals, this initial stability profile is encouraging but warrants further action. The next logical steps would be:

-

Metabolite Identification: To pinpoint the site(s) of metabolic modification.

-

Reaction Phenotyping: To identify the specific CYP isozymes responsible for the observed clearance.

-

Hepatocyte Stability Assay: To assess both Phase I and Phase II metabolism in a more complete cellular system.

By systematically applying the theoretical analysis and experimental protocols outlined in this guide, researchers can build a comprehensive understanding of the stability of 1-cyclopropanecarbonylazetidin-3-one, enabling informed decisions in the optimization of this and related chemical series.

References

- Pratt, R. F. (2004). Kinetics and mechanism of hydrolysis of N-acyloxymethyl derivatives of azetidin-2-one. The Journal of Organic Chemistry.

- Nuvisan (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan CRO Services.

- Semantic Scholar (2016). Alkaline and acidic hydrolysis of the β‐lactam ring. Semantic Scholar.

- De Kimpe, N., & D'hooghe, M. (2001). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews.

- Hypha Discovery (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- WuXi AppTec (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.

- Reddy, P. V., & Fox, J. M. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC.

- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

- Gómez-Hens, A., & Aguilar-Carrasco, M. V. (2008). Stability of Liposomal Formulations in Physiological Conditions for Oral Drug Delivery. Taylor & Francis Online.

- Alpegiani, M., et al. (1985). Sulfur-Free Penicillin Derivatives. V. Preparation, Hydrolysis, and Oxidative Rearrangement Of Fused Oxazoline–Azetidinones.

- Gakhar, S., & D'Souza, D. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Jangid, A. K., Pooja, D., & Kulhari, H. (2018). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. RSC Publishing.

- Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.

- Wang, W., et al. (2018).

- Ambeed.com (n.d.). Reactions of Azetidines. Ambeed.com.

- Kuentz, M., et al. (2023).

- Ghorai, P., & Li, G. (2014).

- Sugano, K., et al. (2025).

- Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics and mechanism of hydrolysis of N-acyloxymethyl derivatives of azetidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. nuvisan.com [nuvisan.com]

1-Cyclopropanecarbonylazetidin-3-one: Mechanisms of Action and Synthetic Utility in Modern Drug Discovery

The transition from flat, sp2-hybridized aromatic molecules to three-dimensional, sp3-rich architectures is a defining paradigm in contemporary drug discovery. At the forefront of this shift are strained four-membered heterocycles. 1-Cyclopropanecarbonylazetidin-3-one (CAS: 2374854-99-4) has emerged as a highly privileged building block and pharmacophoric warhead.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the dual "mechanisms of action" of this molecule: its pharmacodynamic mechanism as a reversible covalent warhead, and its structural mechanism as a conformationally restricted scaffold. Furthermore, we will explore the self-validating synthetic protocols required to harness its full potential in library generation.

Structural and Physicochemical Rationale

To understand the utility of 1-Cyclopropanecarbonylazetidin-3-one, we must deconstruct its two primary structural components:

The Azetidin-3-one Core: Strain-Driven Reactivity

The four-membered azetidine ring possesses significant angle strain (approximately 26 kcal/mol). The inclusion of an sp2-hybridized carbonyl carbon at the 3-position forces the internal bond angles to deviate drastically from the ideal 109.5° (for sp3) and 120° (for sp2), resulting in a highly puckered, non-planar conformation. This intense ring strain makes the C3-ketone exceptionally electrophilic compared to standard aliphatic ketones .

The Cyclopropylcarbonyl N-Capping Group: Metabolic Shielding

The choice of a cyclopropylcarbonyl group over a standard acetyl or benzyl group is a deliberate design strategy.

-

Basicity Neutralization: The amide bond delocalizes the nitrogen lone pair, neutralizing the basicity of the azetidine ring. This prevents unwanted off-target interactions, such as hERG channel blockade.

-

Metabolic Stability: The cyclopropyl ring provides a rigid, lipophilic surface that is highly resistant to Cytochrome P450 (CYP)-mediated oxidation. Unlike straight-chain alkyls or benzylic groups, the C-H bonds in a cyclopropyl ring have higher s-character, increasing their bond dissociation energy and protecting the scaffold from rapid metabolic clearance.

Mechanisms of Action in Target Engagement

In drug discovery, the "mechanism of action" of a building block refers to how it interacts with biological targets once incorporated into a drug candidate. 1-Cyclopropanecarbonylazetidin-3-one operates via two distinct mechanisms.

Mechanism A: Reversible Covalent Inhibition (Pharmacodynamic MoA)

The highly electrophilic nature of the azetidin-3-one carbonyl allows it to function as a mechanism-based covalent warhead. When the molecule enters the active site of a serine hydrolase or cysteine protease, the catalytic nucleophile (Ser-OH or Cys-SH) attacks the C3-ketone.

The thermodynamic driving force for this reaction is the relief of ring strain . As the C3 carbon rehybridizes from a strained sp2 geometry to a relaxed sp3 tetrahedral geometry, the covalent hemiketal (or thiohemiketal) adduct is stabilized. Because the reaction does not involve the expulsion of a leaving group, the inhibition is reversible, offering a safer toxicity profile than irreversible covalent modifiers.

Fig 1: Reversible covalent target engagement driven by azetidin-3-one ring strain relief.

Mechanism B: Conformational Restriction (Structural MoA)

When the C3-ketone is synthetically elaborated (e.g., into a spirocycle or a tertiary amine), the azetidine core acts as a rigid spacer. It forces substituents into specific 3D vectors, acting as a bioisostere for phenyl rings. This increases the fraction of sp3 carbons (Fsp3) in the drug candidate, which directly correlates with improved aqueous solubility and higher clinical phase transition success rates.

Experimental Workflows & Methodologies

The synthetic elaboration of 1-Cyclopropanecarbonylazetidin-3-one requires precise control over reaction conditions to prevent premature ring-opening. Below are field-proven, self-validating protocols for generating diverse chemical libraries.

Protocol 1: Reductive Amination for 3-Aminoazetidine Library Generation

This protocol generates 3-aminoazetidine derivatives, which are excellent rigidified diamine scaffolds.

-

Imine Formation: Dissolve 1-Cyclopropanecarbonylazetidin-3-one (1.0 eq, 10 mmol) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (0.1 eq).

-

Causality: Acetic acid acts as a Brønsted acid to protonate the highly electrophilic ketone, accelerating nucleophilic attack by the amine to form the iminium intermediate.

-

-

Reduction: Stir at room temperature for 2 hours. Cool the mixture to 0°C and add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise.

-

Causality: NaBH(OAc)3 is chosen over NaBH4 because it is a mild reducing agent that selectively reduces the protonated iminium ion. Stronger reducing agents would prematurely reduce the unreacted azetidin-3-one to the corresponding azetidin-3-ol byproduct.

-

-

Validation & Workup: Monitor via LC-MS. Upon completion (typically 12 hours), quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM), dry over Na2SO4, and concentrate.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination for Spirocycle Precursors

This protocol yields α,β-unsaturated esters, which serve as precursors for spirocyclic scaffolds via subsequent aza-Michael additions .

-

Phosphonate Activation: In a flame-dried flask under N2, dissolve triethyl phosphonoacetate (1.2 eq) in anhydrous acetonitrile (MeCN, 0.1 M). Cool to 0°C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise.

-

Causality: DBU is a strong, non-nucleophilic base. Using DBU instead of traditional bases like n-BuLi or NaH prevents nucleophilic attack on the strained azetidine ring, which would trigger catastrophic ring-opening and polymerization.

-

-

Olefination: Add a solution of 1-Cyclopropanecarbonylazetidin-3-one (1.0 eq) in MeCN dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation & Workup: Confirm the disappearance of the ketone via TLC (KMnO4 stain). Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Fig 2: Synthetic divergence of 1-Cyclopropanecarbonylazetidin-3-one into distinct pharmacophores.

Quantitative Data Summarization

To benchmark the utility of 1-Cyclopropanecarbonylazetidin-3-one, we compare its physicochemical properties against other common cyclic ketones used in drug discovery. The data highlights its unique balance of high reactivity (strain) and favorable lipophilicity.

| Property | 1-Cyclopropanecarbonylazetidin-3-one | 1-Acetylpyrrolidin-3-one | Cyclobutanone |

| Ring Size | 4-membered (Heterocycle) | 5-membered (Heterocycle) | 4-membered (Carbocycle) |

| Ring Strain Energy | ~26 kcal/mol | ~6 kcal/mol | ~24 kcal/mol |

| Electrophilicity | Very High | Moderate | High |

| ClogP (Estimated) | ~0.5 | ~-0.2 | ~0.8 |

| Metabolic Stability | High (Cyclopropyl capping) | Low (Acetyl easily hydrolyzed) | N/A (No capping group) |

| Primary Utility | Covalent Warhead / Spirocycles | Conformational Spacer | Alkylating Precursor |

Conclusion

1-Cyclopropanecarbonylazetidin-3-one is not merely a passive structural spacer; it is an active, mechanistically diverse tool in the medicinal chemist's arsenal. Whether deployed as a strain-driven reversible covalent warhead or as a metabolically shielded precursor for complex spirocycles , its rigorous integration into drug discovery workflows enables the exploration of novel, highly three-dimensional chemical space.

References

-

The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews.[Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. MDPI Molecules.[Link]

-

Rhodium-Catalyzed Chemo-Divergent Reaction between Oxetan-3-ones/Azetidin-3-ones and Arylboronic Acids. The Journal of Organic Chemistry.[Link]

Application Notes & Protocols: Reductive Amination of 1-Cyclopropanecarbonylazetidin-3-one

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 3-Aminoazetidine Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, has become an increasingly vital component in modern medicinal chemistry. Its inherent ring strain and non-planar geometry provide a unique three-dimensional profile that can enhance metabolic stability, improve aqueous solubility, and confer conformational rigidity to bioactive molecules.[1][2][3] Several FDA-approved drugs, including the kinase inhibitor baricitinib, feature the azetidine scaffold, underscoring its importance in drug design.[2]

Within this class, the 3-aminoazetidine substructure is a particularly valuable building block for accessing novel chemical space. These scaffolds are key intermediates in the synthesis of compounds with diverse pharmacological activities, such as triple reuptake inhibitors and macrolide antibiotics.[1][4] The title compound, 1-Cyclopropanecarbonylazetidin-3-one, serves as a versatile precursor. The cyclopropanecarbonyl group provides a stable amide linkage while the ketone at the 3-position is an ideal handle for introducing diverse amine functionalities.

This document provides a detailed guide to the reductive amination of 1-Cyclopropanecarbonylazetidin-3-one, a cornerstone reaction for generating libraries of 3-substituted aminoazetidine derivatives. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that offers significant advantages for this transformation.

Core Principles: The Mechanism and Selectivity of Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[5][6] The process is typically a one-pot reaction that involves two key sequential steps:

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the ketone (1-Cyclopropanecarbonylazetidin-3-one). This forms an unstable hemiaminal intermediate, which then dehydrates to generate a more stable imine (from primary amines) or an iminium ion (from secondary amines).[7][8] This step is often the rate-limiting step and can be catalyzed by the addition of a weak acid, such as acetic acid, especially for less reactive ketones or amines.[9][10]

-

Hydride Reduction: A reducing agent, introduced into the same pot, selectively reduces the C=N double bond of the imine or iminium ion to furnish the final amine product.

The choice of reducing agent is critical to the success of a one-pot reductive amination.[11] The reagent must be capable of reducing the iminium ion intermediate significantly faster than it reduces the starting ketone. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they often require a two-step process (pre-formation of the imine) to avoid reduction of the starting carbonyl.[5]

The Advantage of Sodium Triacetoxyborohydride (NaBH(OAc)₃):

Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its remarkable selectivity.[9][12] The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it a much milder reducing agent than NaBH₄.[12] It reacts sluggishly with ketones but rapidly reduces the protonated iminium ion intermediate.[8][11] This high degree of selectivity allows for the entire reaction to be performed in a single step with all reagents present, leading to higher yields and fewer side products.[10][13]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jocpr.com [jocpr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. Sodium triacetoxyborohydride [organic-chemistry.org]

- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 1-Cyclopropanecarbonylazetidin-3-one in cross-coupling reactions

Application Note: 1-Cyclopropanecarbonylazetidin-3-one in Advanced Cross-Coupling Workflows

Target Audience: Researchers, scientists, and drug development professionals.

Strategic Rationale & Structural Insights

Azetidines are highly prized in modern drug discovery as metabolically stable, low-lipophilicity bioisosteres for piperidines and pyrrolidines. Specifically, 1-cyclopropanecarbonylazetidin-3-one serves as a premium bifunctional building block. The cyclopropyl amide moiety provides a rigid, biologically relevant vector that is frequently retained in clinical candidates (e.g., JAK and TYK2 inhibitors). Crucially, this amide passivates the azetidine nitrogen, preventing catalyst poisoning during transition-metal-mediated steps.

The C3-ketone provides a versatile synthetic handle for constructing 3-substituted or 3,3-disubstituted azetidines via cross-coupling methodologies. However, the four-membered azetidin-3-one ring possesses a highly strained, non-planar structure[1]. This inherent strain requires strict control over reaction conditions to prevent retro-aldol ring-opening or polymerization.

Mechanistic Pathways for Azetidin-3-one Cross-Coupling

-

Pathway A (sp²-sp² Coupling): Kinetically controlled enolization of the C3-ketone followed by trapping with a triflyl donor yields an azetine enol triflate. Subsequent Palladium-catalyzed Suzuki-Miyaura coupling affords 3-aryl-2-azetines, which are easily hydrogenated to the corresponding azetidines[2].

-

Pathway B (sp³-sp² Coupling): Reduction of the ketone and conversion to a 3-iodoazetidine enables Iron- or Nickel-catalyzed cross-coupling. This pathway avoids the generation of an unsaturated 4-membered ring, leveraging radical-polar crossover mechanisms to achieve direct sp³-arylation[3].

Workflow for divergent cross-coupling of 1-cyclopropanecarbonylazetidin-3-one.

Quantitative Data Summary

The following table summarizes the typical reaction parameters, yields, and functional group tolerances for the two primary cross-coupling pathways.

| Parameter | Pathway A: Suzuki-Miyaura (sp²-sp²) | Pathway B: Fe-Catalyzed (sp³-sp²) |

| Intermediate | Azetine Enol Triflate | 3-Iodoazetidine |

| Catalyst System | 5 mol% Pd(dppf)Cl₂, K₃PO₄ or Na₂CO₃ | 5 mol% Fe(acac)₃, 10 mol% TMEDA |

| Coupling Partner | Aryl/Heteroaryl Boronic Acids | Aryl/Alkyl Grignard Reagents |

| Temperature | 80–100 °C (1,4-Dioxane/H₂O) | 0 °C to Room Temp (THF) |

| Typical Yield | 70–94% (over 2 steps)[2] | 60–85%[3] |

| FG Tolerance | Excellent (Esters, Nitriles, Halides) | Moderate (Sensitive to acidic protons) |

| Key Advantage | Broad commercial availability of boronic acids | Direct sp³ coupling; no hydrogenation needed |

Detailed Experimental Protocols

Protocol A: Synthesis of Azetine Enol Triflate & Suzuki-Miyaura Coupling

Causality & Expert Insight: Azetidin-3-ones are highly susceptible to ring-opening via retro-aldol or β-elimination pathways when exposed to strong bases at elevated temperatures[1]. By strictly maintaining the internal temperature at -78 °C and utilizing a non-nucleophilic base (KHMDS), enolate formation is achieved kinetically without degrading the four-membered ring. Furthermore, Comins' reagent is selected over triflic anhydride (Tf₂O) because it avoids the generation of highly acidic triflic acid byproducts, which rapidly polymerize azetines.

Step 1: Enol Triflate Formation

-

Flame-dry a Schlenk flask under argon and charge with 1-cyclopropanecarbonylazetidin-3-one (1.0 equiv) and anhydrous THF (0.2 M).

-

Cool the solution to strictly -78 °C using a dry ice/acetone bath.

-

Dropwise add KHMDS (1.0 M in THF, 1.1 equiv) over 15 minutes. Stir for 1 hour at -78 °C to ensure complete kinetic enolate formation.

-

Add a solution of Comins' reagent (N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide), 1.2 equiv) in anhydrous THF dropwise.

-

Maintain at -78 °C for 2 hours, then slowly warm to 0 °C.

-

Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify rapidly via silica gel chromatography (neutralized with 1% Et₃N) to afford the enol triflate.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling Causality & Expert Insight: The azetine enol triflate is an electron-deficient, strained olefin prone to hydrolysis. Traditional Suzuki conditions (e.g., Pd(PPh₃)₄ with strong bases like NaOH) often lead to hydrolysis of the triflate back to the ketone. Employing a bidentate ligand like dppf ensures a tight coordination sphere that accelerates reductive elimination, while a mild base (aqueous Na₂CO₃ or K₃PO₄) in a biphasic solvent system facilitates transmetalation without degrading the triflate[2].

-

In a microwave vial, combine the azetine enol triflate (1.0 equiv), aryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio, 0.1 M overall).

-

Seal the vial and heat to 80 °C for 4–6 hours under vigorous stirring.

-

Cool to room temperature, dilute with EtOAc, wash with brine, dry, and concentrate.

-

Purify via flash chromatography to isolate the 3-aryl-2-azetine derivative. (Note: This intermediate can be subjected to H₂ with 10% Pd/C in MeOH at room temperature to afford the saturated 3-aryl azetidine).

Protocol B: Iron-Catalyzed sp³-sp² Cross-Coupling

Causality & Expert Insight: Direct cross-coupling of sp³-hybridized carbons traditionally suffers from sluggish oxidative addition and rapid β-hydride elimination. By converting the ketone to a 3-iodoazetidine, we can leverage an Fe(I)/Fe(III) radical-polar crossover mechanism[3]. TMEDA is an essential additive; it coordinates the iron center, tuning its redox potential to favor single-electron transfer while sterically blocking β-hydride elimination.

Step 1: Preparation of 3-Iodoazetidine

-

Reduce 1-cyclopropanecarbonylazetidin-3-one (1.0 equiv) using NaBH₄ (1.2 equiv) in MeOH at 0 °C for 1 hour to yield the corresponding azetidin-3-ol.

-

Dissolve the crude alcohol in anhydrous DCM. Add imidazole (2.0 equiv) and PPh₃ (1.5 equiv), and cool to 0 °C.

-

Add Iodine (1.5 equiv) in portions. Stir at room temperature for 4 hours.

-

Quench with saturated aqueous Na₂S₂O₃, extract with DCM, and purify via chromatography to isolate the 3-iodoazetidine.

Step 2: Iron-Catalyzed Cross-Coupling

-

In an argon-purged flask, dissolve the 3-iodoazetidine (1.0 equiv), Fe(acac)₃ (0.05 equiv), and TMEDA (0.10 equiv) in anhydrous THF (0.1 M).

-

Cool the mixture to 0 °C.

-

Dropwise add the desired Aryl Grignard reagent (Ar-MgBr, 1.5 equiv) over 20 minutes. The solution will typically turn deep brown/black, indicating the formation of the active low-valent iron species[3].

-

Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

-

Carefully quench with 1N HCl (to destroy excess Grignard and solubilize iron salts), extract with EtOAc, dry, and purify to yield the 3-aryl azetidine.

References

-

The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, American Chemical Society.

-

Iron Catalysed Cross-Couplings of Azetidines - Application to the Formal Synthesis of a Pharmacologically Active Molecule. RSC Advances, Royal Society of Chemistry.

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, MDPI.

Sources

Nucleophilic Addition to 1-Cyclopropanecarbonylazetidin-3-one: Application Notes and Protocols

Executive Summary & Structural Rationale

Azetidines have emerged as highly valuable structural motifs in modern drug discovery, frequently deployed as metabolically stable, conformationally restricted bioisosteres for aliphatic amines and morpholines. Among the most versatile building blocks in this class is 1-cyclopropanecarbonylazetidin-3-one .

The functionalization of this scaffold via nucleophilic addition at the C3 carbonyl group is a critical pathway for generating 3-substituted and 3,3-disubstituted azetidines. However, the unique stereoelectronic properties of this molecule demand precise experimental control:

-

Thermodynamic Driving Force: The internal bond angle of the four-membered azetidine ring is approximately 90°. This imposes severe angle strain on the sp2 hybridized C3 carbonyl carbon, which ideally prefers a 120° geometry. Nucleophilic addition converts this carbon to an sp3 hybridized state (ideal angle 109.5°), partially relieving the ring strain[1]. Consequently, the carbonyl is exceptionally electrophilic and reacts rapidly.

-

The Role of the N1-Acyl Group: The cyclopropanecarbonyl group acts as a robust, lipophilic electron-withdrawing group. By delocalizing the nitrogen lone pair into the amide bond, it eliminates the basicity of the azetidine nitrogen. This prevents unwanted coordination with organometallic reagents (which could alter the trajectory of nucleophilic attack) and stabilizes the ring against base-catalyzed degradation[1].

Mechanistic Pathways & Workflow Visualization

Depending on the desired functionalization, the C3 carbonyl can be subjected to carbon-based nucleophiles (Grignard reagents) to yield tertiary alcohols, or nitrogen-based nucleophiles (amines) under reducing conditions to yield secondary or tertiary amines.

Divergent nucleophilic addition pathways for 1-cyclopropanecarbonylazetidin-3-one.

Experimental Protocols

Protocol A: Grignard Addition (Synthesis of Tertiary Azetidinols)

This protocol utilizes organomagnesium reagents to install alkyl or aryl groups at the C3 position. Cryogenic conditions are non-negotiable; while the addition is rapid, the resulting strained alkoxide intermediate is highly susceptible to retro-aldol-type ring opening if exposed to elevated temperatures or strong bases[2],[3].

Materials:

-

1-Cyclopropanecarbonylazetidin-3-one (1.0 equiv, 2.0 mmol)

-

Phenylmagnesium bromide (3.0 M in Et₂O, 1.2 equiv, 2.4 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Saturated aqueous NH₄Cl solution

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 1-cyclopropanecarbonylazetidin-3-one and anhydrous THF.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes. Causality: Low temperatures suppress the kinetic pathways leading to ring fragmentation of the highly strained four-membered ring[3].

-

Nucleophilic Addition: Add the Grignard reagent dropwise via a syringe pump over 15 minutes. Maintain the internal temperature below -65 °C.

-

Reaction Maturation: Stir the mixture at -78 °C for 2 hours, then slowly remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

-

Self-Validating Quench: Carefully add 5 mL of saturated aqueous NH₄Cl at 0 °C. Causality: NH₄Cl is a mildly acidic buffer (pH ~5.5). It efficiently protonates the magnesium alkoxide to form the tertiary alcohol without providing the strong acidity (like HCl) that would trigger acid-catalyzed ring expansion or cleavage[2]. The dissolution of magnesium salts and cessation of gas evolution visually validate a successful quench.

-

Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the 3-phenyl-3-hydroxyazetidine derivative.

Protocol B: Reductive Amination (Synthesis of 3-Aminoazetidines)

To synthesize 3-amino derivatives, reductive amination is employed. The critical choice in this protocol is the use of Sodium Triacetoxyborohydride (NaBH(OAc)₃) over stronger reductants like NaBH₄. NaBH(OAc)₃ is exceptionally mild and selectively targets the transient iminium ion over the highly electrophilic C3 ketone, preventing premature reduction to the azetidin-3-ol[1].

Materials:

-

1-Cyclopropanecarbonylazetidin-3-one (1.0 equiv, 2.0 mmol)

-

Benzylamine (1.1 equiv, 2.2 mmol)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 3.0 mmol)

-

Glacial Acetic Acid (1.0 equiv, 2.0 mmol)

-

1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

-

Imine Formation: In a 50 mL flask, dissolve the azetidin-3-one and benzylamine in DCE. Add glacial acetic acid. Causality: The acid acts as a catalyst to protonate the carbonyl oxygen, accelerating the nucleophilic attack of the amine and facilitating the dehydration step to form the iminium ion.

-

Self-Validation Checkpoint: Stir at room temperature for 2 hours. Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the mass corresponding to the imine/iminium intermediate (M+H of condensed product minus H₂O) before proceeding.

-

Hydride Reduction: Add NaBH(OAc)₃ in three equal portions over 15 minutes to control the mild exotherm. Stir the heterogeneous mixture at room temperature for 12–16 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Caution: Vigorous CO₂ gas evolution will occur as the unreacted acetic acid and borohydride are neutralized.

-

Isolation: Extract with Dichloromethane (3 × 15 mL). Dry the combined organics over MgSO₄, filter, and concentrate. Purify the resulting 3-(benzylamino)azetidine derivative via silica gel chromatography (DCM/MeOH gradient).

Quantitative Data Presentation

The following table summarizes the expected outcomes and optimal conditions for various nucleophilic additions to the 1-cyclopropanecarbonylazetidin-3-one scaffold, based on established mechanistic tolerances.

| Reaction Type | Nucleophile | Reagents & Conditions | Major Product | Typical Yield |

| Grignard Addition | Phenylmagnesium bromide | THF, -78 °C to 0 °C, 3h | 3-Phenyl-3-hydroxyazetidine derivative | 75–85% |

| Grignard Addition | Methylmagnesium bromide | THF, -78 °C to 0 °C, 3h | 3-Methyl-3-hydroxyazetidine derivative | 70–80% |

| Reductive Amination | Benzylamine (1° Amine) | NaBH(OAc)₃, AcOH, DCE, rt, 14h | 3-(Benzylamino)azetidine derivative | 80–90% |

| Reductive Amination | Aniline (Aryl Amine) | NaBH(OAc)₃, AcOH, DCE, rt, 16h | 3-(Phenylamino)azetidine derivative | 65–75% |

References

-

The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Source: Chemical Reviews (American Chemical Society) URL:[Link]

-

Oxidative Deconstruction of Azetidinols to α-Amino Ketones Source: Organic Letters (American Chemical Society) URL:[Link]

Sources

Application Note & Protocol: A Scalable Manufacturing Process for 1-Cyclopropanecarbonylazetidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract